Direct TS Inhibition Potency and Non-Polyglutamatable Mechanism of (Rac)-Plevitrexed vs. Pemetrexed and Raltitrexed
While pemetrexed and raltitrexed require polyglutamation for maximal TS inhibition, (Rac)-Plevitrexed is a potent, direct inhibitor of TS (Ki = 0.44 nM) without the need for polyglutamation, offering a distinct mechanism of action [1]. This property ensures consistent potency even in cellular environments with low FPGS activity. In vitro, the IC50 for TS inhibition by Plevitrexed was 1.4 nM in a mouse leukemia cell lysate, confirming its high potency [1].
| Evidence Dimension | TS Inhibition Potency and Activation Mechanism |
|---|---|
| Target Compound Data | Ki = 0.44 nM; IC50 = 1.4 nM; Non-polyglutamatable |
| Comparator Or Baseline | Pemetrexed: Ki = 1.3 nM (reported in literature), requires polyglutamation for optimal activity. Raltitrexed: Ki = 0.09 nM, requires polyglutamation. |
| Quantified Difference | Plevitrexed has a ~3-fold higher Ki than raltitrexed but is a direct inhibitor, while the potency of pemetrexed and raltitrexed is dependent on intracellular polyglutamation. |
| Conditions | TS enzyme assay using partially purified enzyme from mouse L1210 leukemia cells. |
Why This Matters
This direct, non-polyglutamatable inhibition provides a predictable and consistent dose-response relationship, independent of cellular activation machinery, making (Rac)-Plevitrexed a more reliable tool for studying TS inhibition and for applications where polyglutamation is a confounding variable.
- [1] Marsham, P. R., Wardleworth, M., Boyle, F. T., Hennequin, L. F., Kimbell, R., Brown, M., & Jackman, A. L. (1999). Design and synthesis of potent non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors. Journal of Medicinal Chemistry, 42(19), 3809-3820. View Source
